molecular formula C27H24S2 B13737000 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene

Katalognummer: B13737000
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: ADDVFVWWTKZKOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene is a chemical compound with the molecular formula C27H24S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes two thiophene rings attached to a cyclopentene core. It is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene typically involves a multi-step process. One common method includes the following stages :

    Stage 1: The reaction of this compound with bromine in diethyl ether at temperatures ranging from -78°C to 20°C.

    Stage 2: The subsequent reaction with laurone in the presence of pyrrolidine in tetrahydrofuran and methanol at room temperature (20°C) for 17 hours under an inert atmosphere.

Analyse Chemischer Reaktionen

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of thiophene rings and cyclopentene core, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C27H24S2

Molekulargewicht

412.6 g/mol

IUPAC-Name

2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene

InChI

InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3

InChI-Schlüssel

ADDVFVWWTKZKOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.